![molecular formula C11H12N4 B1482151 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098026-46-9](/img/structure/B1482151.png)
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
“6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound . It is a derivative of 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile .
Synthesis Analysis
The synthesis of imidazole-containing compounds, including derivatives like “6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile”, has been studied extensively . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis .Molecular Structure Analysis
The molecular structure of “6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” can be represented by the Inchi Code: 1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3 .Scientific Research Applications
Antimicrobial Activity
The imidazole ring, a core structure in this compound, is known for its antimicrobial properties. It has been utilized in the synthesis of compounds that exhibit a broad spectrum of activity against various bacterial and fungal pathogens . This compound could potentially be modified to enhance its efficacy against specific strains of microbes, contributing to the development of new antimicrobial agents.
Anti-inflammatory Applications
Imidazole derivatives have shown anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases . The structural features of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may be explored to develop novel anti-inflammatory drugs with improved pharmacokinetic profiles.
Antitumor Potential
The imidazole moiety is present in various compounds with antitumor activity. Research could focus on the synthesis of analogs of this compound to evaluate their potential as chemotherapeutic agents, particularly in cancers where the imidazole ring has been shown to be effective .
Antidiabetic Effects
Some imidazole-containing compounds have been reported to exhibit antidiabetic activity. Investigating the biological activity of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in this context could lead to the development of new treatments for diabetes .
Antiviral Applications
Given the ongoing need for antiviral drugs, especially in the wake of global pandemics, the imidazole ring’s presence in antiviral compounds suggests that derivatives of this compound could be synthesized and tested for efficacy against various viral infections .
Antioxidant Properties
Imidazole derivatives can also serve as antioxidants. The potential of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile to scavenge free radicals could be explored, which is crucial in preventing oxidative stress-related diseases .
Anti-amoebic and Antihelmintic Activity
The compound’s framework could be investigated for activity against parasitic infections such as amoebiasis and helminthiasis. Imidazole derivatives have shown promise in this area, and further research could lead to new therapeutic options .
Chemical Synthesis and Drug Development
The versatility of the imidazo[1,2-a]pyrazine scaffold, to which this compound belongs, makes it a valuable entity in organic synthesis and drug development. Its reactivity could be harnessed to create a variety of biologically active molecules, potentially leading to breakthroughs in medicinal chemistry .
properties
IUPAC Name |
6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLAVHVKAAHDSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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